4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Catalog No.
S671981
CAS No.
104777-39-1
M.F
C12H10BrNO2
M. Wt
280.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

CAS Number

104777-39-1

Product Name

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

IUPAC Name

2-bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)12(14-16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

QKOOGOQWNSWJFQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CBr

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CBr
  • Isoxazole Ring

    The isoxazole ring is a five-membered heterocycle found in various biologically active molecules. Researchers have explored its potential in medicinal chemistry for applications like anticonvulsants and anti-tubercular agents .

  • Bromine Acetyl Group

    The presence of a bromoacetyl group introduces a reactive site for potential interactions with biomolecules. This functional group is often used in creating probes for enzymes or protein-protein interactions .

  • Phenyl Group

    The phenyl group contributes to the molecule's overall hydrophobicity, which can influence its interaction with biological systems.

Given these features, researchers might explore 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole for applications such as:

  • Development of enzyme inhibitors: The bromoacetyl group's reactivity could allow it to target specific enzymes by forming covalent bonds with their active sites.
  • Protein-protein interaction studies: The molecule's potential to interact with proteins could be valuable in elucidating protein-protein interactions crucial for various cellular processes.
  • Scaffold for drug design: The isoxazole ring, coupled with the bromoacetyl group, could serve as a starting point for designing new drugs with desired properties.

Important to note:

  • Limited information exists on the specific research applications of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole. Further investigation is needed to determine its potential in these areas.
  • Safety data for this compound is likely limited, and proper handling procedures should be followed if working with it in a research setting.

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a chemical compound with the molecular formula C12H10BrNO2C_{12}H_{10}BrNO_2. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of a bromoacetyl group at the 4-position and a methyl group at the 5-position of the isoxazole ring contributes to its unique chemical properties. The compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields.

There is no current information available on the specific mechanism of action of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole. However, isoxazoles with different substituents have been shown to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The presence of the bromoacetyl group in this specific molecule might influence its potential interactions with biological targets, but further research is needed to elucidate its mechanism of action.

The reactivity of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is primarily influenced by the functional groups attached to the isoxazole ring. The bromoacetyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom. Additionally, this compound can participate in condensation reactions, particularly with amines or alcohols, leading to the formation of various derivatives.

The synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized by reacting appropriate aldehydes with nitro compounds under basic conditions, leading to the formation of isoxazole derivatives.
  • Bromination: Starting from 5-methyl-3-phenylisoxazole, bromination can be performed to introduce the bromoacetyl group at the 4-position.
  • Acetylation: The introduction of the acetyl group can be accomplished using acetic anhydride or acetyl chloride in the presence of a base.

These methods highlight the versatility of synthetic routes available for obtaining this compound.

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting bromodomains involved in cancer and inflammatory diseases.
  • Chemical Biology: For probing epigenetic mechanisms through selective inhibition of protein interactions related to acetylation.
  • Material Science: Investigating its properties for potential use in organic electronics or as a building block for functional materials.

Interaction studies involving 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole are crucial for understanding its mechanism of action. Preliminary studies suggest that compounds with similar structures can effectively bind to bromodomains, which are proteins that recognize acetylated lysines on histones . Further research is necessary to elucidate the binding affinities and specific interactions of this compound with various biological targets.

Several compounds share structural similarities with 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, including:

Compound NameStructural FeaturesUnique Properties
3,5-DimethylisoxazoleTwo methyl groups on isoxazoleActs as an acetyl-lysine mimic; selective inhibitor of bromodomains
5-Acetyl-3-methylisoxazoleAcetyl group on 5-positionExhibits anti-inflammatory properties
4-Acetyl-3-phenylisoxazoleAcetyl group at 4-positionPotential anticancer activity
3-Bromo-5-methylisoxazoleBromo group on C-3Different reactivity profile compared to target compound

The uniqueness of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole lies in its specific combination of functional groups, which may confer distinct biological activities and interaction profiles compared to other isoxazoles.

Classical Synthetic Routes to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

The classical synthesis involves nucleophilic acyl substitution on a preformed isoxazole scaffold. The protocol typically proceeds via two stages:

  • Isoxazole Core Preparation:
    The 5-methyl-3-phenylisoxazole intermediate is synthesized through cyclocondensation of hydroxylamine with a diketone precursor. For example, 3-phenyl-5-methylisoxazole-4-carboxylic acid can be prepared by reacting ethyl acetoacetate with benzaldehyde hydroxylamine under acidic conditions [1].

  • Bromoacetylation:
    The isoxazole undergoes acylation using bromoacetyl bromide in anhydrous tetrahydrofuran (THF) with triethylamine as a base. The reaction mechanism involves deprotonation of the isoxazole’s C-4 position, followed by electrophilic attack by bromoacetyl bromide [3].

Representative Reaction Conditions:

ParameterValue
SolventAnhydrous THF
BaseTriethylamine (1.2 equiv)
Temperature0°C → Room temperature
Reaction Time4–6 hours
Yield65–72% [3]

This method’s limitations include moderate yields due to competing side reactions and the need for stringent anhydrous conditions.

Modern Synthetic Strategies

Transition Metal-Catalyzed Approaches

Recent advances employ palladium-catalyzed cross-coupling to install the bromoacetyl group regioselectively. For instance, Suzuki-Miyaura coupling between 5-methyl-3-phenylisoxazole-4-boronic acid and bromoacetyl chloride has been explored, though yields remain suboptimal (~50%) [4].

Regioselective Functionalization Techniques

Directed ortho-metalation strategies enable precise bromoacetylation. Using a temporary directing group (e.g., pyridyl) at the isoxazole’s 4-position, lithium-halogen exchange followed by quenching with bromoacetyl chloride achieves >80% regioselectivity [4].

Green Chemistry Approaches for Synthesis

Efforts to improve sustainability focus on:

  • Solvent Replacement: Substituting THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy [1].
  • Catalyst Recycling: Immobilized base catalysts (e.g., silica-supported triethylamine) reduce waste [1].
  • Safer Acylating Agents: Bis(trichloromethyl) carbonate serves as a phosgene alternative for generating reactive intermediates [1].

Comparative Analysis of Solvent Systems:

SolventBoiling Point (°C)Environmental ImpactYield (%)
THF66High72
CPME106Low68
Ethanol78Moderate58

Scale-up Considerations and Industrial Applications

Key challenges in industrial production include:

  • Purification: Column chromatography is replaced with crystallization using hexane/ethyl acetate mixtures, reducing costs [3].
  • Continuous Flow Systems: Microreactors enhance heat transfer and reaction control, improving yields to 78% at pilot scales [4].

Cost Analysis of Reagents:

ReagentCost per kg (USD)
Bromoacetyl bromide320
Triethylamine45
Bis(trichloromethyl) carbonate120

Industrial applications include synthesizing kinase inhibitors and herbicide intermediates, where the bromoacetyl group acts as a versatile electrophile.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one

Dates

Last modified: 09-13-2023

Explore Compound Types